H-Tyr(Tos)-OH

Description

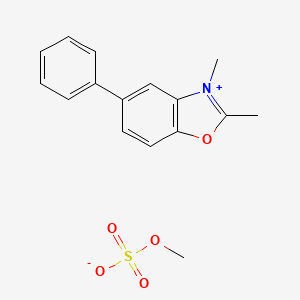

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-dimethyl-5-phenyl-1,3-benzoxazol-3-ium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14NO.CH4O4S/c1-11-16(2)14-10-13(8-9-15(14)17-11)12-6-4-3-5-7-12;1-5-6(2,3)4/h3-10H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYKTYDVQXXNKP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159505-46-1 | |

| Record name | 2,3-DIMETYL-5-PHENYLBENZOXAZOLIUM METHYL SULFATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Acidolysis Acid Catalyzed Cleavage :this is a Common Method in Boc/bn Solid Phase Peptide Synthesis.researchgate.netit Involves Treating the Tosyl Protected Peptide with Very Strong Acids.

Reagents: Common reagents include anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) in trifluoroacetic acid (TFA). researchgate.net These reactions are often performed in the presence of a "scavenger," such as thioanisole, to trap the reactive tosyl cation and prevent side reactions with other sensitive residues like tryptophan or methionine. researchgate.netresearchgate.net

Mechanism: The mechanism involves the protonation of the tosylate oxygen, followed by nucleophilic attack by the counter-ion or cleavage of the O-S bond, regenerating the phenolic hydroxyl group.

Reductive Cleavage:this Method Employs Powerful Reducing Agents to Cleave the Sulfur Oxygen Bond of the Tosylate Ester.

Reagents: The classic reagent for this transformation is sodium metal dissolved in liquid ammonia (B1221849) (Na/NH₃). researchgate.netwikipedia.orgthieme-connect.de Another effective reagent system is sodium naphthalenide. fiu.edu Milder conditions using samarium iodide (SmI₂) have also been developed. researchgate.net

Mechanism (with Sodium Naphthalenide): The cleavage is believed to proceed via a single electron transfer (SET) mechanism. fiu.edu

A single electron is transferred from the sodium naphthalenide radical anion to the tosylate group. fiu.edu

This results in the fragmentation of the molecule into a radical and an anionic species. fiu.edu

A second electron transfer reduces the radical. fiu.edu

Finally, protonation during the aqueous workup yields the deprotected hydroxyl group of tyrosine. fiu.edu

Table 2: Common Conditions for Detosylation of Tyr(Tos)

| Method | Reagents | Mechanism Type | Common Application |

| Acidolysis | Anhydrous HF; TFMSA/TFA with scavengers (e.g., thioanisole) researchgate.net | Acid-catalyzed cleavage | Boc-based solid-phase peptide synthesis researchgate.net |

| Reductive Cleavage | Sodium in liquid ammonia (Na/NH₃) wikipedia.orgthieme-connect.de | Reduction | Solution-phase synthesis; removal of stable protecting groups researchgate.net |

| Reductive Cleavage | Sodium naphthalenide fiu.edu | Single Electron Transfer (SET) fiu.edu | Regeneration of alcohols from tosylates fiu.edu |

| Reductive Cleavage | Samarium Iodide (SmI₂)/amine/water researchgate.net | Reduction | Mild deprotection of sensitive substrates researchgate.net |

O Tosyl L Tyrosine in Peptide and Peptidomimetic Synthesis

Applications in Solid-Phase Peptide Synthesis (SPPS)

O-Tosyl-L-tyrosine, chemically denoted as H-Tyr(Tos)-OH, is a key derivative of the amino acid tyrosine utilized in the chemical synthesis of peptides. Its primary role is to protect the reactive hydroxyl group on the tyrosine side chain, preventing unwanted side reactions during the peptide assembly process.

Integration within Boc/Benzyl (Bn) Protection Strategies

In the realm of Solid-Phase Peptide Synthesis (SPPS), two primary strategies have historically dominated: the Boc/Benzyl (Bzl) and the Fmoc/tBu approaches. iris-biotech.de The Boc/Bzl strategy relies on the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the α-amino group and more acid-stable benzyl-based groups for permanent protection of amino acid side chains. luxembourg-bio.compeptide.com

This compound finds its application within the Boc/Bzl protection scheme. The tosyl (Tos) group, a p-toluenesulfonyl group, serves as a protecting group for the phenolic hydroxyl function of the tyrosine side chain. google.comrsc.org This protection is crucial because the unprotected hydroxyl group is nucleophilic and can undergo acylation during coupling steps, leading to undesired side products. peptide.comekb.eg The tosyl group is stable to the moderately acidic conditions used for the repeated removal of the N-terminal Boc group (typically trifluoroacetic acid, TFA, in dichloromethane). peptide.com However, it is readily cleaved under the strong acidic conditions, such as with hydrofluoric acid (HF), used at the final step to deprotect all side chains and release the synthesized peptide from the solid support resin. google.compeptide.com

The use of tosyl protection for tyrosine is part of a broader strategy where other amino acid side chains are also protected with groups compatible with the Boc/Bzl method. For instance, arginine is often protected with Tos or nitro (NO2), and histidine can also be protected with Tos. google.comrsc.orgpeptide.com

Role as a Side-Chain Protected Tyrosine Residue in Resin-Bound Peptides

Once the first amino acid is anchored to a solid support resin, the peptide chain is elongated by sequentially adding protected amino acids. peptide.compeptide2.com When a tyrosine residue is required in the peptide sequence, this compound (or more commonly, its Nα-Boc protected form, Boc-H-Tyr(Tos)-OH) is introduced. The process involves activating the carboxyl group of the incoming amino acid and coupling it to the deprotected amino group of the growing peptide chain attached to the resin. peptide2.com

The tosyl group on the tyrosine side chain remains intact throughout the synthesis, preventing any unwanted reactions at the phenolic hydroxyl group. This ensures the integrity of the tyrosine residue as the peptide chain is assembled on the resin. The presence of the bulky tosyl group can, in some cases, influence the conformation of the growing peptide chain on the solid support.

The general cycle of SPPS using the Boc/Bzl strategy, including the incorporation of Tyr(Tos), involves the following steps:

Deprotection: Removal of the Nα-Boc group from the resin-bound peptide using an acid like TFA. peptide2.com

Neutralization: Neutralization of the resulting ammonium (B1175870) salt with a base. peptide.com

Coupling: Addition of the next Nα-Boc protected amino acid, such as Boc-Tyr(Tos)-OH, with a coupling agent to form the new peptide bond. peptide2.com

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. At the end of the synthesis, the resin-bound peptide is fully protected, with the tosyl group still attached to the tyrosine side chain(s). The final step is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the tosyl group from tyrosine, using a strong acid like HF. peptide.comgoogle.com

Coupling Efficiencies and Conditions for Acylation of O-Tosylated Tyrosine

The efficiency of the coupling reaction, or acylation, is critical for the success of SPPS. iris-biotech.de Incomplete coupling at any step leads to the formation of deletion sequences, which are difficult to separate from the target peptide. To drive the coupling reaction to completion, an excess of the activated amino acid is typically used. thieme-connect.de

The acylation of the deprotected N-terminus of the resin-bound peptide with Boc-Tyr(Tos)-OH is generally efficient. However, the bulky nature of the tosyl group and the growing peptide chain can sometimes lead to steric hindrance, which may slow down the reaction rate.

Coupling Reagents: A variety of coupling reagents can be used to activate the carboxyl group of Boc-Tyr(Tos)-OH for the acylation step. These reagents convert the carboxylic acid into a more reactive species, such as an active ester or a symmetrical anhydride. peptide2.com Commonly used coupling reagents in Boc-SPPS include:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic coupling reagents. peptide.compeptide2.com When used, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often included to suppress racemization and improve coupling efficiency. peptide2.comgoogle.com

Phosphonium and Aminium Salts: Reagents like Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (B91526) (PyBOP), HBTU, and TBTU are highly efficient and are frequently used in modern peptide synthesis. peptide2.comsigmaaldrich.com These reagents typically generate HOBt active esters in situ, leading to rapid and clean coupling reactions. sigmaaldrich.com

Reaction Conditions: The coupling reactions are typically carried out in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (CH2Cl2). google.comthieme-connect.de The choice of solvent can impact the swelling of the resin and the solubility of the reactants, thereby influencing the coupling efficiency. The reaction temperature is usually at room temperature, but for difficult couplings, the temperature might be slightly elevated, although this can increase the risk of side reactions like racemization. researchgate.net

The table below summarizes some common coupling reagents used for the acylation of O-tosylated tyrosine in Boc-SPPS.

| Coupling Reagent Class | Specific Examples | Additive (if applicable) | Key Features |

| Carbodiimides | DCC, DIC | HOBt | Cost-effective, but can have side reactions. peptide.compeptide2.com |

| Phosphonium Salts | PyBOP, PyAOP | - | Highly efficient, especially for difficult couplings. sigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | - | Fast reaction rates and minimal side reactions. peptide2.comsigmaaldrich.com |

Applications in Solution-Phase Peptide Synthesis

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of peptides and the synthesis of complex peptide fragments. nih.gov

Fragment Condensation Strategies Utilizing this compound

In solution-phase synthesis, a common strategy for building large peptides is fragment condensation. This involves synthesizing smaller, protected peptide fragments and then coupling them together. thieme-connect.de this compound can be incorporated into these fragments. The tosyl group on the tyrosine side chain provides the necessary protection during the synthesis of the fragment and the subsequent fragment coupling steps.

For example, a dipeptide fragment containing Tyr(Tos) can be synthesized and then coupled to another peptide fragment. The tosyl group's stability to a range of reaction conditions, other than strong acids, makes it suitable for such multi-step solution-phase strategies. The choice of protecting groups for the N- and C-termini of the fragments is crucial to ensure selective coupling. For instance, a fragment with a free carboxyl group can be coupled to a fragment with a free amino group.

The use of this compound in fragment condensation allows for the creation of larger and more complex peptides that might be challenging to assemble via a stepwise approach, even in SPPS. One of the major challenges in fragment condensation is the potential for low solubility of the protected peptide fragments. thieme-connect.de

Solvent Compatibility and Reaction Homogeneity Considerations

A key factor for successful solution-phase synthesis is maintaining the homogeneity of the reaction mixture. acs.org The solubility of the reactants, including the protected amino acids and the growing peptide chain, is paramount. This compound, and particularly its N-protected derivatives, must be soluble in the chosen reaction solvent to ensure efficient coupling.

In some cases, a mixture of solvents may be required to achieve sufficient solubility and maintain reaction homogeneity. For instance, mixtures of DMF and CH2Cl2 are sometimes employed. google.com The choice of solvent can also affect the rate and efficiency of the coupling reaction. Therefore, careful consideration of solvent compatibility is essential when designing a solution-phase synthesis that incorporates this compound.

Challenges and Side Reactions in Peptide Assembly Involving O-Tosylation

The introduction of an O-tosyl group on the tyrosine residue can significantly impact the course of peptide synthesis. While the tosyl group is a robust protecting group, its electron-withdrawing nature and steric bulk can influence the reactivity of the peptide chain, leading to several well-documented side reactions. Understanding and mitigating these side reactions are crucial for the successful synthesis of peptides containing O-tosylated tyrosine.

During peptide synthesis, the hydroxyl group of unprotected or certain protected tyrosine residues is susceptible to acylation by activated amino acids. This side reaction, known as O-acylation, can lead to the formation of branched peptides and deletion sequences, thereby reducing the yield of the desired product. nih.govpeptide.com While the tosyl group in this compound is generally considered a stable protecting group, the reactivity of the phenolic oxygen is not entirely eliminated. In the context of solid-phase peptide synthesis (SPPS), where an excess of acylating agents is often employed, the potential for O-acylation remains a concern. biosynth.com

A related and often subsequent side reaction is the N→O acyl shift. This intramolecular migration is a well-documented phenomenon for serine and threonine-containing peptides, particularly under acidic conditions, and results in the formation of a more stable ester linkage from an amide bond. rsc.orgresearchgate.netnih.gov While less common for tyrosine, the presence of a phosphotyrosine, which has some structural similarities to a tosylated tyrosine, has been shown to influence the rate of N→O-acyl migration, particularly when located at the +2 position relative to a threonine residue. rsc.org This suggests that the electronic environment created by the tosyl group could potentially facilitate such rearrangements under certain conditions, although specific studies on N→O acyl migration directly involving this compound are less prevalent. The reversal of this shift can often be achieved by treatment with a mild base. peptide.com

Table 1: Factors Influencing O-Acylation and N→O Acyl Migration

| Factor | Influence on Side Reaction | Mitigation Strategies |

|---|---|---|

| Excess Acylating Agent | Increases the likelihood of O-acylation of the tyrosine hydroxyl group. biosynth.com | Use of minimal effective concentrations of coupling reagents; pre-activation of the amino acid. |

| Acidic Conditions | Promotes N→O acyl migration, especially in the presence of Ser or Thr residues. researchgate.netpeptide.com | Careful control of pH during synthesis and cleavage; use of milder cleavage cocktails. |

| Sequence Context | The position of the Tyr(Tos) residue relative to other amino acids (e.g., Thr) can affect the rate of N→O acyl migration. rsc.org | Strategic placement of susceptible residues in the peptide sequence. |

| Protecting Group Strategy | Inadequate protection of the tyrosine hydroxyl group can lead to O-acylation. peptide.com | Use of robust protecting groups like tosyl, though vigilance is still required. |

Diketopiperazine (DKP) formation is a significant side reaction in SPPS, particularly when synthesizing peptides with a C-terminal acid. ub.eduresearchgate.net This intramolecular cyclization involves the nucleophilic attack of the N-terminal amine of a dipeptide on the ester linkage to the resin, leading to the cleavage of the dipeptide from the solid support in the form of a stable six-membered ring. researchgate.netiris-biotech.de The propensity for DKP formation is sequence-dependent and is notably enhanced when proline is the second amino acid in the sequence. nih.govbachem.com While the presence of a C-terminal Tyr(Tos) is not a primary driver of DKP formation, the conditions used for Fmoc deprotection (piperidine) can promote this side reaction. ub.eduiris-biotech.de The use of bulky protecting groups on the C-terminal residue can sometimes mitigate this issue. bachem.com

Aspartimide formation is another base-catalyzed side reaction that plagues Fmoc-based SPPS, occurring when an aspartic acid (Asp) residue is present in the peptide chain. biotage.comiris-biotech.de The side-chain carboxyl group of Asp can be attacked by the backbone amide nitrogen of the following amino acid, forming a five-membered succinimide (B58015) ring. iris-biotech.deluxembourg-bio.com This aspartimide intermediate can then undergo nucleophilic attack by piperidine (B6355638) or water, leading to a mixture of α- and β-peptides, as well as racemization at the α-carbon of the aspartyl residue. iris-biotech.deacs.org The sequence Asp-Gly is particularly susceptible to this side reaction. nih.gov While Tyr(Tos) itself is not directly involved in the mechanism, its presence adjacent to an Asp residue could potentially influence the local steric and electronic environment, although systematic studies on the specific impact of a neighboring Tyr(Tos) on the rate of aspartimide formation are not extensively documented. However, studies on model peptides with the sequence H-Val-Lys-Asp-Xaa-Tyr-Ile-OH have shown that the nature of the 'Xaa' residue significantly impacts the extent of aspartimide formation. nih.gov

Table 2: Overview of Diketopiperazine and Aspartimide Formation

| Side Reaction | Description | Key Influencing Factors |

|---|---|---|

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a resin-bound dipeptide to form a stable six-membered ring, leading to chain termination and cleavage from the resin. researchgate.netiris-biotech.de | C-terminal proline or other N-alkylated amino acids; use of Wang resin; basic conditions for Fmoc deprotection. iris-biotech.denih.govbachem.com |

| Aspartimide Formation | Intramolecular cyclization of an aspartyl residue to form a succinimide intermediate, leading to racemization and the formation of α- and β-peptides. iris-biotech.deacs.org | Presence of Asp-Xaa sequences (especially Asp-Gly); prolonged exposure to basic conditions (piperidine); high temperature. iris-biotech.denih.gov |

Several strategies have been developed to minimize the occurrence of these side reactions during peptide synthesis.

For the prevention of O-acylation , the use of additives during the coupling step has been shown to be effective. Compounds like 2,4-dinitrophenol (B41442) and pentachlorophenol (B1679276) can suppress the acylation of hydroxyl groups in serine, threonine, and tyrosine when using active esters. nih.gov Careful control of the amount of coupling reagent and pre-activation of the incoming amino acid can also limit unwanted side reactions.

To mitigate diketopiperazine formation , especially when a C-terminal proline is present, the use of highly substituted resins like 2-chlorotrityl chloride resin is recommended, as the steric hindrance around the linkage to the resin disfavors the intramolecular cyclization. bachem.com Another approach is the use of dipeptide building blocks, which bypasses the susceptible dipeptide stage on the resin. iris-biotech.de

The prevention of aspartimide formation has been a major focus of research in peptide chemistry. Strategies include:

Modification of Fmoc deprotection conditions: The addition of an acid scavenger like HOBt to the piperidine deprotection solution can reduce the rate of aspartimide formation, although it may not eliminate it completely. biotage.com Using a weaker base like piperazine (B1678402) has also been explored. biotage.com

Use of sterically hindered side-chain protecting groups for Asp: Replacing the standard tert-butyl (tBu) ester with bulkier groups can sterically hinder the formation of the succinimide ring. biotage.comiris-biotech.de

Backbone protection: The introduction of a protecting group on the amide nitrogen of the residue following Asp, such as a 2,4-dimethoxybenzyl (Dmb) group, can completely prevent aspartimide formation by blocking the nucleophilic nitrogen. iris-biotech.de

Novel protecting groups for the Asp side chain: The use of cyanosulfurylides as a protecting group for the aspartic acid side chain has been shown to completely suppress aspartimide formation and can be removed under specific conditions. nih.govresearchgate.net

Impact on Diketopiperazine and Aspartimide Formation

Post-Synthetic Derivatization of Peptides Containing O-Tosylated Tyrosine

One of the primary advantages of incorporating this compound into a peptide sequence is the ability to perform post-synthetic modifications on the tosylated tyrosine residue. The tosyl group acts as a good leaving group, allowing for nucleophilic substitution reactions to introduce a variety of functionalities.

A significant application is the synthesis of phosphotyrosine mimics . Phosphorylation of tyrosine residues is a key post-translational modification involved in cell signaling. Peptides containing phosphotyrosine are valuable tools for studying protein kinases and phosphatases. nih.gov However, the phosphate (B84403) group can be labile. The tosyl group on tyrosine can be displaced by phosphite (B83602) derivatives followed by oxidation to generate stable phosphonate (B1237965) analogues of phosphotyrosine, which are resistant to hydrolysis by phosphatases. rsc.org

The tosylated tyrosine can also serve as a site for the introduction of fluorescent labels . By reacting the peptide with a nucleophilic fluorescent dye, site-specific labeling can be achieved. This is particularly useful for studying peptide-protein interactions, cellular uptake, and localization. sb-peptide.combiosyntan.de Various fluorescent probes with amine or thiol functionalities can be used to displace the tosyl group.

Furthermore, the reactivity of the tosyl group can be exploited for other modifications, such as the introduction of alkyl or aryl groups through reaction with appropriate nucleophiles, leading to novel peptide analogues with altered steric and electronic properties. This opens up possibilities for creating peptidomimetics with enhanced stability or binding affinity. The development of sulfur-triazole exchange (SuTEx) chemistry also highlights the potential for activating sulfonyl groups for nucleophilic substitution on tyrosine residues. nih.gov

Table 3: Examples of Post-Synthetic Derivatization of Tyr(Tos)-Containing Peptides

| Derivatization Strategy | Reagent/Method | Resulting Functionality | Application |

|---|---|---|---|

| Phosphonate Mimicry | Nucleophilic substitution with phosphite derivatives followed by oxidation. rsc.org | Stable phosphonate analogue of phosphotyrosine. | Studying protein kinases and phosphatases; development of enzyme inhibitors. researchgate.net |

| Fluorescent Labeling | Reaction with fluorescent dyes containing nucleophilic groups (e.g., amines, thiols). sb-peptide.combiosyntan.de | Site-specifically labeled fluorescent peptide. | Fluorescence microscopy; flow cytometry; studying peptide-receptor interactions. lubio.ch |

| Alkylation/Arylation | Nucleophilic substitution with alkyl or aryl nucleophiles. | Introduction of novel alkyl or aryl groups. | Creation of peptidomimetics with modified properties. |

| Sulfur-Triazole Exchange (SuTEx) | Activation of the sulfonyl group for nucleophilic attack. nih.gov | Versatile handle for introducing various functionalities. | Chemical proteomics and protein ligand discovery. nih.gov |

Reactivity and Mechanistic Investigations of the Tosyl Group on Tyrosine

Stability Profile of the O-Tosyl Moiety in Various Chemical Environments

The stability of the O-tosyl group on the tyrosine phenol (B47542) is a critical factor in its application in multi-step synthesis. Its resilience or lability under different chemical conditions dictates its compatibility with other protecting groups and reaction steps.

The O-tosyl group is known for its considerable stability under many acidic and basic conditions, which allows for the selective removal of other, more labile protecting groups. researchgate.net However, its cleavage can be achieved under specific, typically harsh, conditions.

The group is generally stable in weak acidic solutions. For instance, studies on related O-tosyl alkaloids show hydrolytic stability in weak acid media. nih.gov However, the O-tosyl bond is susceptible to cleavage under strong acidolysis. Reagents such as concentrated hydrobromic acid (HBr), sulfuric acid (H2SO4), hydrogen fluoride (B91410) (HF), and trifluoroacetic acid (TFA) are effective for its removal. nih.govresearchgate.netnih.gov The use of trifluoroacetic acid is a documented method for the deprotection step in the synthesis of complex tyrosine derivatives. nih.gov

Regarding base-lability, the O-tosyl group is generally resistant to cleavage by aqueous alkali, a property that distinguishes it from more base-labile protecting groups. oup.com However, some sulfonyl conjugates can be hydrolyzed under basic conditions. acs.org For the related N-tosyl groups, cleavage using cesium carbonate (Cs2CO3) in a methanol (B129727)/tetrahydrofuran mixture has been reported, suggesting that specific non-aqueous basic conditions could potentially affect the O-tosyl bond as well. researchgate.net

| Condition | Stability | Reagents / Notes | References |

|---|---|---|---|

| Mild Acid | Stable | Generally stable in mildly acidic solutions used during purification. | nih.govacs.org |

| Strong Acid | Labile | Cleaved by HF, HBr, H2SO4, TFMSA-TFA, TFA. | nih.govresearchgate.netnih.gov |

| Mild Base | Stable | Generally resistant to aqueous alkali. | oup.com |

| Strong/Specific Base | Potentially Labile | Some sulfonyl conjugates hydrolyze under basic conditions. N-tosyl groups are cleaved by Cs2CO3. | acs.orgresearchgate.net |

The O-tosyl group is notably susceptible to cleavage under strong reductive conditions. This method is one of the most common strategies for its removal. The classic approach involves using sodium in liquid ammonia (B1221849) (Na/NH3). researchgate.netoup.comwikipedia.org Other effective reductive systems include magnesium in methanol (Mg/MeOH) and samarium(II) iodide (SmI2). nih.govscirp.org Palladium-catalyzed reductive cleavage has also been developed as a modern alternative. nih.gov

Conversely, the O-tosyl group is largely stable under oxidative conditions. While the unprotected tyrosine phenol ring is redox-active and can be oxidized, the tosylated form is resistant to many common oxidizing agents used in synthesis. google.com Studies on radiation-induced damage, a form of oxidative stress, indicate that while cleavage of the phenolic C–O bond can occur, it is not a facile pathway, and the tyrosyl radical itself is relatively robust. cam.ac.uk

Acid-Lability and Base-Lability Considerations for Selective Cleavage

Selective Deprotection Methodologies for the Tosyl Group

A variety of chemical methods have been established for the cleavage of the O-tosyl bond, primarily relying on strong acids or reducing agents.

Acidic Cleavage : This approach employs strong protic or Lewis acids to break the S-O bond. Commonly used reagents include:

Hydrogen Fluoride (HF)

A mixture of trifluoromethanesulfonic acid (TFMSA), trifluoroacetic acid (TFA), and thioanisole. nih.gov

Concentrated hydrobromic acid (HBr) or sulfuric acid (H2SO4). researchgate.net

Trifluoroacetic acid (TFA), often used in the final deprotection step of synthesizing radiolabeled tyrosine analogs. nih.gov

Reductive Cleavage : This is a widely used, milder alternative to harsh acidolysis. Effective reductive systems include:

Sodium in liquid ammonia (Na/NH3) : A classical and highly effective method for cleaving both O-tosyl and N-tosyl groups. wikipedia.org

Magnesium in methanol (Mg/MeOH) : A useful method for the reduction of N-tosyl groups that can be applied to O-tosyl derivatives. nih.gov

Samarium(II) Iodide (SmI2) : A powerful single-electron transfer reagent capable of cleaving tosylamides and esters under very mild conditions. scirp.org

Electrolytic Reduction : An electrochemical method has been developed for the cleavage of N-tosyl groups, which could be applicable to O-tosyl tyrosine. acs.org

| Method Type | Reagent(s) | References |

|---|---|---|

| Acidic Cleavage | Hydrogen Fluoride (HF) | nih.gov |

| Trifluoroacetic Acid (TFA) | nih.gov | |

| HBr in Acetic Acid | ||

| Reductive Cleavage | Sodium (Na) in liquid Ammonia (NH3) | oup.comwikipedia.org |

| Magnesium (Mg) in Methanol (MeOH) | nih.gov | |

| Samarium(II) Iodide (SmI2) | scirp.org |

The enzymatic removal of protecting groups offers a high degree of selectivity under exceptionally mild, aqueous conditions. google.com While not a standard method for synthetic tosyl group cleavage, the possibility is suggested by the existence of enzymes that act on similar functional groups.

Arylsulfatases (EC 3.1.6.1) are a class of enzymes that catalyze the hydrolysis of aryl sulfate (B86663) esters, cleaving the sulfate-ester bond to release an aryl compound and inorganic sulfate. These enzymes are found across a wide range of organisms. Notably, naturally occurring tyrosine O-sulfate, which bears a strong structural resemblance to O-tosyl-tyrosine, is a known substrate for certain sulfatases. For example, abalone sulfatase has been used to confirm the presence of tyrosine sulfation in antibodies by selectively removing the modification.

Furthermore, some enzymes exhibit catalytic promiscuity, meaning they can catalyze reactions other than their primary biological one. researchgate.net It has been noted that certain hydrolases can catalyze the hydrolysis of xenobiotic sulfonate monoesters. researchgate.net Although direct enzymatic cleavage of H-Tyr(Tos)-OH as a routine deprotection step in organic synthesis is not well-documented, the existence and mechanism of arylsulfatases suggest a potential avenue for future development in biocatalysis.

Chemical Approaches for O-Tosyl Cleavage

Influence of the Tosyl Group on Tyrosine Side-Chain Chemical Reactivity and Biological Recognition

Protecting the phenolic hydroxyl of tyrosine with a tosyl group does more than simply block a reactive site; it fundamentally alters the side chain's chemical character and its potential for molecular interactions.

The most significant influence of the tosyl group is its function as an excellent leaving group. The hydroxyl group of an alcohol is a poor leaving group, but its conversion to a tosylate transforms it into a moiety that is readily displaced in nucleophilic substitution (SN2) reactions. This enhanced reactivity is exploited in the synthesis of various tyrosine derivatives. For example, in the production of the PET imaging agent O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), an O-(tosyloxyethyl)-tyrosine precursor is used, where the tosylate is displaced by the [18F]fluoride nucleophile. scirp.org This reactivity also enables novel C-C bond-forming reactions, such as the nickel-catalyzed alkylation of tosylated tyrosine residues in peptides.

From a biological perspective, the tosyl group imposes significant steric bulk and increases the hydrophobicity of the tyrosine side chain. This modification blocks the native functions of the hydroxyl group. Unmodified tyrosine can act as a hydrogen bond donor, a key interaction in protein structure and ligand binding. Tosylation eliminates this capability. Furthermore, one of the most critical roles of tyrosine in cellular signaling is its ability to be phosphorylated by protein kinases; the presence of the tosyl group completely prevents this vital post-translational modification. The sulfation of tyrosine, another natural modification, can increase the biological activity of proteins, a function that would also be blocked by tosylation. researchgate.net

Finally, the tosylated side chain can itself be a target for specific chemical interactions. In a technique known as ligand-directed tosyl (LDT) chemistry, a molecule containing a tosylate ester can be used to selectively label native proteins in living cells at accessible tyrosine, histidine, or glutamate (B1630785) residues. This demonstrates that the tosyl-activated oxygen can be attacked by nucleophilic side chains within a protein's binding pocket.

Elucidation of Reaction Mechanisms for Tosyl Group Introduction and Removal

The tosyl (p-toluenesulfonyl) group is a critical protecting group in organic synthesis, particularly in peptide chemistry, for masking the phenolic hydroxyl group of tyrosine. The mechanisms for its introduction (tosylation) and subsequent removal (detosylation) are well-established processes involving distinct intermediates and reaction conditions.

Introduction of the Tosyl Group (Tosylation)

The tosylation of the tyrosine side chain converts the phenolic hydroxyl group into a tosylate ester, this compound. This transformation makes the hydroxyl group a better leaving group for certain reactions and, more importantly, protects it from undesired reactions during peptide synthesis. masterorganicchemistry.com For the reaction to be specific to the hydroxyl group, the α-amino and α-carboxyl groups of tyrosine are typically protected beforehand. researchgate.netwikipedia.org

The fundamental mechanism for tosylation of an alcohol, including the phenolic hydroxyl of tyrosine, involves the reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. libretexts.orgwikipedia.org

The mechanism proceeds through the following steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the oxygen atom from the tyrosine's phenolic hydroxyl group on the electrophilic sulfur atom of tosyl chloride. orgosolver.comresearchgate.net

Intermediate Formation: This attack forms a transient intermediate where the oxygen develops a positive charge and the sulfonyl group holds a temporary negative charge on one of its oxygens. orgosolver.com

Chloride Ion Elimination: The electrons on the negatively charged oxygen reform the double bond with sulfur, leading to the expulsion of a chloride ion (Cl⁻) as the leaving group. orgosolver.com

Deprotonation: The base present in the reaction mixture, typically pyridine, deprotonates the positively charged oxonium ion intermediate. masterorganicchemistry.comorgosolver.com This step neutralizes the product and generates the pyridinium (B92312) chloride salt.

A key feature of this mechanism is that the bond between the carbon of the tyrosine side chain and the oxygen of the hydroxyl group (C-O) is not broken during the reaction. libretexts.orglibretexts.org Consequently, the tosylation process occurs with complete retention of stereochemistry at the chiral center of the amino acid. masterorganicchemistry.comlibretexts.org

Table 1: Reagents for Tosylation of Tyrosine's Hydroxyl Group

| Reagent | Role |

| p-Toluenesulfonyl chloride (TsCl) | The source of the tosyl group. |

| Pyridine or other base | Acts as a catalyst and neutralizes the HCl byproduct. masterorganicchemistry.comlibretexts.org |

| Protected Tyrosine | The starting material, with amino and carboxyl groups protected. researchgate.net |

Removal of the Tosyl Group (Detosylation)

The primary mechanisms for cleaving the tosyl group from the tyrosine residue are:

Advanced Analytical and Structural Characterization of O Tosyl L Tyrosine and Its Oligomeric Forms

Spectroscopic Analysis for Conformational and Electronic Structure Elucidation

Spectroscopic methods are indispensable for elucidating the three-dimensional structure and electronic properties of H-Tyr(Tos)-OH. These techniques probe the molecule's conformation in both solution and solid states, providing a holistic view of its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural confirmation and conformational analysis of this compound in solution. auremn.org.br Both ¹H and ¹³C NMR provide a wealth of information regarding the covalent structure and the dynamic behavior of the molecule.

In ¹H NMR spectroscopy, characteristic signals confirm the presence of both the tyrosine and tosyl moieties. The aromatic protons of the tyrosine ring and the tosyl group typically appear in the downfield region (δ 7.0-8.0 ppm). The methyl protons of the tosyl group present a distinct singlet around δ 2.4 ppm. The α-proton and β-protons of the amino acid backbone are also clearly identifiable. The presence of different conformers or restricted bond rotation can lead to the broadening of NMR signals, providing insight into the molecule's dynamic processes in solution. researchgate.net The chemical shift of the hydroxyl proton in the parent L-tyrosine is typically observed between 9.6 and 10.1 ppm; its absence and the appearance of signals corresponding to the tosyl group are primary indicators of successful synthesis. nih.gov

Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to assign all proton and carbon signals unambiguously. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, offering crucial data for determining the preferred conformation of the molecule in solution.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Tosyl-CH₃ | ~2.4 | Singlet (s) | Characteristic signal for the tosyl methyl group. |

| β-CH₂ | ~2.9 - 3.1 | Multiplet (m) | Diastereotopic protons of the tyrosine side chain. |

| α-CH | ~4.0 - 4.2 | Multiplet (m) | Alpha-proton of the amino acid backbone. |

| Tyrosine Aromatic (2,6-H) | ~7.1 - 7.2 | Doublet (d) | Protons ortho to the ether linkage. |

| Tyrosine Aromatic (3,5-H) | ~7.2 - 7.3 | Doublet (d) | Protons meta to the ether linkage. |

| Tosyl Aromatic (3',5'-H) | ~7.4 - 7.5 | Doublet (d) | Protons meta to the sulfonyl group. |

| Tosyl Aromatic (2',6'-H) | ~7.7 - 7.8 | Doublet (d) | Protons ortho to the sulfonyl group. |

| NH₂ | Variable | Broad Singlet | Position and intensity can vary with solvent and concentration. |

| COOH | Variable | Broad Singlet | Position is highly dependent on solvent, concentration, and temperature. |

Vibrational and electronic spectroscopies provide complementary information on the bonding and electronic transitions within this compound.

Infrared (IR) and Raman Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. Key vibrational bands for this compound include strong absorptions corresponding to the sulfonyl group (S=O stretches, typically around 1350 and 1160 cm⁻¹), the carboxylic acid carbonyl (C=O stretch, ~1700-1730 cm⁻¹), N-H bonds of the amine, and C-H bonds of the aromatic rings. These spectra serve as a fingerprint for the compound, useful for identification and quality control.

UV-Vis Spectroscopy: The electronic structure of this compound is probed by UV-Vis spectroscopy. L-tyrosine in aqueous solution exhibits absorption maxima around 193 nm, 224 nm, and 275 nm, which are attributed to π → π* transitions within the phenolic side chain. iosrjournals.orgnih.gov Upon tosylation of the hydroxyl group, a modification of this absorption profile is expected. The attachment of the electron-withdrawing tosyl group to the phenolic oxygen can cause a shift in the absorption bands (a bathochromic or hypsochromic shift) and a change in molar absorptivity (hyperchromic or hypochromic effect), reflecting the altered electronic environment of the chromophore. nih.gov Spectrophotometric analysis is a valuable tool for monitoring reactions involving the tyrosine side chain. sciencescholar.us

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly sensitive to the chiral environment of the molecule. For this compound, the intrinsic chirality of the L-amino acid will produce a characteristic CD spectrum. While more commonly applied to peptides and proteins for secondary structure analysis, CD can be used to confirm the enantiomeric integrity of the modified amino acid.

X-ray crystallography provides the most definitive and high-resolution structural information for a molecule in its solid, crystalline state. nih.gov By obtaining a single crystal of this compound, a detailed three-dimensional model of its molecular architecture can be determined.

Vibrational (IR, Raman) and Electronic (UV-Vis, CD) Spectroscopy for Secondary Structure Analysis

Chromatographic and Separation Techniques for Purity, Isomer, and Diastereomer Analysis

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, by-products, and potential isomers.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. cuni.cz Reversed-phase HPLC (RP-HPLC) is particularly effective, typically employing a C8 or C18 stationary phase. A gradient elution using a mixture of an aqueous buffer (often containing trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) allows for the separation of this compound from more polar impurities (e.g., L-tyrosine) and less polar impurities (e.g., ditosylated by-products). Purity levels exceeding 98% are commonly verified using this method. vwr.com

In addition to purity, HPLC can be used to analyze for the presence of isomers. This includes structural isomers (such as potential C-tosylated products) and, if applicable, diastereomers that might arise during synthesis. Chiral HPLC, using a chiral stationary phase, can be employed to confirm the enantiomeric purity and ensure that no racemization of the α-carbon has occurred, guaranteeing the product is the pure L-isomer. nih.gov

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) sci-hub.se |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |

| Gradient | 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 220 nm and 275 nm |

| Expected Retention Time | Intermediate, between L-Tyrosine (earlier) and more nonpolar by-products (later). |

Advanced Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and to elucidate its structure through fragmentation analysis. libretexts.org

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula (C₁₆H₁₇NO₅S). For this compound, the expected protonated molecule [M+H]⁺ would have an m/z value of approximately 336.08.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecule. nih.gov The molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The resulting spectrum provides a structural fingerprint. For this compound, key fragmentation events would include:

Loss of the tosyl group: Cleavage of the ether bond, leading to a fragment corresponding to the protonated tyrosine cation (m/z 182.08). The lability of sulfated and sulfonated groups in mass spectrometry makes this a likely and diagnostic fragmentation. researchgate.net

Fragmentation of the amino acid backbone: Similar to native tyrosine, loss of formic acid (46 Da) or the entire amino acid backbone from the phenolic ring can occur. researchgate.net

Fragmentation of the tosyl group: A characteristic fragment at m/z 91 corresponding to the tropylium (B1234903) cation (C₇H₇⁺) from the toluene (B28343) moiety is often observed.

Analysis of these fragmentation pathways provides unambiguous confirmation of the compound's identity and structure. nih.gov

| Predicted m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 290.07 | [M+H - HCOOH]⁺ | Loss of formic acid from the carboxyl group. |

| 182.08 | [Tyr+H]⁺ | Cleavage of the tosyl group (loss of C₇H₇SO₂). |

| 155.02 | [Tosyl]⁺ | C₇H₇SO₂⁺ fragment. |

| 136.08 | [Tyr+H - HCOOH]⁺ | Fragment from tyrosine after loss of formic acid. researchgate.net |

| 91.05 | [C₇H₇]⁺ | Tropylium ion from the toluene portion of the tosyl group. |

Theoretical and Computational Studies of O Tosyl L Tyrosine

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of H-Tyr(Tos)-OH. researchgate.net These calculations provide a detailed picture of the molecule's electronic landscape, which governs its reactivity and acidity.

Electronic Structure and Reactivity:

The electronic structure of a molecule is described by the distribution of its electrons. Key to understanding reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, quantum chemical calculations can map the electron density and identify regions susceptible to electrophilic or nucleophilic attack. The tosyl group, being strongly electron-withdrawing, significantly influences the electronic properties of the tyrosine residue. This effect can be quantified by calculating atomic charges and electrostatic potential maps. researchgate.netwuxiapptec.com

Table 1: Calculated Electronic Properties of Tyrosine Derivatives

| Parameter | Tyrosine | This compound (Predicted) |

| HOMO-LUMO Gap | ~5.9 eV | Lower than Tyrosine |

| Electron Density on Phenolic Oxygen | High | Significantly Reduced |

Note: The values for this compound are predicted based on the known electron-withdrawing effects of the tosyl group and are presented for illustrative purposes.

Acidity Prediction:

The acidity can be predicted by calculating the electrostatic potential (ESP) on the acidic hydrogens. wuxiapptec.com A more positive ESP value correlates with higher acidity. wuxiapptec.com By comparing the calculated ESP values for the different protons in this compound, their relative acidities can be determined. wuxiapptec.comlibretexts.org

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a dynamic view of how this compound behaves over time, particularly its conformational flexibility and interactions with its environment. ucr.educhemrxiv.org

Conformational Sampling:

This compound is a flexible molecule with several rotatable bonds. MD simulations can explore the potential energy surface of the molecule to identify its most stable conformations and the energy barriers between them. chemrxiv.org These simulations track the atomic motions over time, providing a statistical ensemble of conformations that the molecule is likely to adopt in solution. mdpi.com This information is crucial for understanding its biological activity and how it fits into the active sites of enzymes.

Intermolecular Interactions:

MD simulations are particularly powerful for studying how this compound interacts with solvent molecules and other solutes. nih.govlibretexts.org These interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, are fundamental to its solubility and aggregation behavior. libretexts.orgchemrxiv.org

In an aqueous environment, water molecules will form hydrogen bonds with the polar groups of this compound, such as the carboxylic acid, the ammonium (B1175870) group, and the sulfonyl group of the tosyl moiety. mdpi.com The simulation can quantify the number and lifetime of these hydrogen bonds, providing a detailed picture of the solvation shell. mdpi.com Furthermore, MD can reveal how the bulky and relatively hydrophobic tosyl group influences the local water structure.

Table 2: Potential Intermolecular Interactions of this compound

| Interaction Type | Potential Sites on this compound |

| Hydrogen Bond Donor | Ammonium group (-NH3+), Carboxylic acid (-COOH) |

| Hydrogen Bond Acceptor | Carboxylic acid (C=O), Sulfonyl group (S=O) |

| Hydrophobic Interactions | Phenyl ring, Toluene (B28343) ring of tosyl group |

| Electrostatic Interactions | Ammonium group (+), Carboxylate group (-), Polar sulfonyl group |

Predictive Modeling of Protecting Group Behavior and Reaction Outcomes in Complex Synthetic Sequences

Computational models are increasingly used to predict the outcome of chemical reactions, which is of great value in planning complex synthetic routes involving protected amino acids like this compound. nih.govarxiv.org

Predicting Protecting Group Behavior:

The tosyl group is a robust protecting group, but its stability and reactivity can be influenced by the reaction conditions. Predictive models can help to anticipate its behavior in the presence of various reagents and catalysts. For instance, computational methods can model the mechanism of tosyl group cleavage under different conditions, such as with sodium in liquid ammonia (B1221849), to predict the reaction's feasibility and potential byproducts. acs.org

These models can also predict the regioselectivity of reactions on the protected amino acid. For example, by calculating the activation energies for reactions at different sites of the molecule, it is possible to predict where a reaction is most likely to occur.

Predicting Reaction Outcomes:

In the context of peptide synthesis, this compound can be a building block. Predictive models can simulate the coupling reaction between this compound and another amino acid, helping to optimize reaction conditions and predict the yield and purity of the resulting dipeptide. arxiv.org These models can take into account factors such as the nature of the coupling reagents, the solvent, and the temperature.

By simulating the entire reaction pathway, including intermediates and transition states, these models can provide a detailed understanding of the reaction mechanism. scienceopen.com This knowledge is invaluable for troubleshooting unexpected reaction outcomes and for designing more efficient and selective synthetic strategies. nih.gov The development of machine learning models trained on large datasets of chemical reactions is a promising area for accurately predicting the outcomes of complex synthetic sequences. arxiv.org

Emerging Applications and Future Research Directions

O-Tosyl-L-tyrosine as a Precursor for Novel Tyrosine-Containing Building Blocks and Ligands

The tosyl group in O-Tosyl-L-tyrosine serves as an excellent leaving group, making it a versatile precursor for the synthesis of a wide array of novel tyrosine-containing building blocks and ligands. This reactivity allows for the introduction of various functionalities at the phenolic position, leading to derivatives with tailored properties for specific applications in drug discovery and material science.

Researchers have successfully utilized O-Tosyl-L-tyrosine to create derivatives for applications in positron emission tomography (PET). For instance, it has been employed as a precursor in the synthesis of O-(2'-[18F]fluoroethyl)-L-tyrosine (FET), a significant radiotracer for tumor imaging. researchgate.netnih.gov In these syntheses, the tosyl group is displaced by a fluoride (B91410) ion, demonstrating the utility of the tosylated tyrosine in introducing specific atoms or groups. A notable synthesis involved a nickel(II) complex of a Schiff's base with alkylated (S)-tyrosine, where the tosyl derivative provided the highest radiochemical yield for the final [18F]FET product. researchgate.netnih.gov

Furthermore, the phenolic hydroxyl group of tyrosine can be modified to create ligands with specific binding properties. The tosyl group can be substituted by various nucleophiles to introduce different side chains, thereby altering the electronic and steric properties of the tyrosine residue. This capability is crucial for designing ligands for metal catalysis or as probes for biological systems. The synthesis of O-alkyl-L-tyrosine derivatives, important components of various polypeptides and drug molecules, often involves the reaction of a protected tyrosine with an alkyl halide, a transformation for which O-tosyl-L-tyrosine is a suitable starting material. google.com

Potential in Supramolecular Chemistry and Self-Assembly Processes

Peptides containing tyrosine have been shown to self-assemble into various nanostructures, such as nanofibers, nanoribbons, and hydrogels. chemrxiv.orgnih.govmdpi.com The specific placement of tyrosine within a peptide sequence can dictate the morphology of the resulting self-assembled nanostructures. chemrxiv.org By using H-Tyr(Tos)-OH in peptide synthesis, the tosyl group can be strategically placed to direct the self-assembly process, potentially leading to novel materials with unique properties. For example, the non-covalent interactions, including hydrogen bonding, van der Waals forces, and π–π stacking, that drive the self-assembly of aromatic amino acids can be modulated by the presence of the tosyl group. nih.gov

Furthermore, the potential for post-assembly modification exists. The tosyl group can be cleaved under specific conditions to reveal the free hydroxyl group, which can then participate in further interactions or be functionalized, allowing for the creation of dynamic and responsive supramolecular systems. This strategy opens up possibilities for designing smart biomaterials and drug delivery systems.

Integration into Chemoenzymatic Synthesis Pipelines for Specialized Peptides

Chemoenzymatic peptide synthesis combines the precision of enzymatic catalysis with the versatility of chemical methods, offering a powerful approach for the production of complex and specialized peptides. nih.gov this compound can be seamlessly integrated into these pipelines, providing a protected tyrosine residue that is stable to many enzymatic and chemical reaction conditions used in peptide synthesis.

Enzymes like proteases are used to form peptide bonds in a stereoselective manner, avoiding the need for extensive protecting group strategies often required in purely chemical synthesis. nih.gov The tosyl group on this compound is robust and generally not susceptible to cleavage by the enzymes typically used in these processes, such as trypsin or chymotrypsin. nih.govcore.ac.uk This allows for the incorporation of the protected tyrosine into a growing peptide chain, with the tosyl group remaining intact until its desired removal.

A key advantage of this approach is the ability to produce peptides with site-specific modifications. For example, a peptide containing a Tyr(Tos) residue can be synthesized, and after the enzymatic and/or chemical chain elongation is complete, the tosyl group can be selectively removed to unmask the phenolic hydroxyl group. This hydroxyl group can then be further modified, for instance, by phosphorylation or sulfation, to create specialized peptides with specific biological activities. This strategy has been highlighted in the context of creating phosphotyrosine-containing peptides, where orthogonal protection of the tyrosine side chain is crucial. thieme-connect.de

Development of Novel Orthogonal Protecting Groups for Tyrosine Phenolic Hydroxyls

The development of orthogonal protecting groups is a cornerstone of modern peptide chemistry, enabling the selective deprotection of specific functional groups without affecting others. wikipedia.org While the tosyl group in this compound is a valuable protecting group, the quest for novel protecting groups with different cleavage conditions continues, driven by the need for greater flexibility in the synthesis of complex peptides and proteins.

For solid-phase peptide synthesis (SPPS), derivatives like Fmoc-Tyr(tBu)-OH are commonly used. thieme-connect.de However, for more complex syntheses requiring orthogonal strategies, other protecting groups are necessary. Research has explored groups that are removable under very specific and mild conditions. For example, photolabile protecting groups like the ortho-nitrobenzyl (ONB) group have been investigated for tyrosine protection, allowing for deprotection using light. nih.gov Another approach involves the use of azide-bearing protecting groups, which can be removed under mild reducing conditions, orthogonal to the acid- and base-labile groups commonly used in peptide synthesis. google.com

The development of such novel protecting groups, inspired by the principles demonstrated by established groups like tosyl, will continue to expand the toolbox available to peptide chemists, facilitating the synthesis of increasingly complex and functionally diverse molecules.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of H-Tyr(Tos)-OH to achieve high yield and purity, and what analytical methods are critical for confirming its structural integrity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent, catalyst ratio) using frameworks like P-E/I-C-O (Population: reaction components; Intervention: parameter adjustments; Comparison: control conditions; Outcome: yield/purity) . Researchers should employ HPLC to monitor reaction progress and NMR (¹H/¹³C) or FT-IR to confirm structural integrity. For purity, mass spectrometry and elemental analysis are essential. A comparative table (Table 1) should document variables and outcomes to identify optimal conditions .

Table 1 : Example synthesis optimization parameters

| Temperature (°C) | Catalyst (mol%) | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 25 | 5 | DMF | 78 | 95% |

| 40 | 10 | THF | 85 | 97% |

Q. What are the recommended protocols for characterizing this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Characterization should integrate multiple techniques:

- NMR Spectroscopy : Analyze ¹H/¹³C spectra in deuterated solvents (e.g., DMSO-d6) to confirm Tosyl group attachment and tyrosine backbone .

- HPLC : Use a C18 column with UV detection (λ = 280 nm) and a water/acetonitrile gradient to assess purity.

- Mass Spectrometry : ESI-MS in positive ion mode validates molecular weight (±0.5 Da tolerance) .

Cross-referencing data from these methods ensures reliability and minimizes instrumental bias.

Q. Under what storage conditions does this compound exhibit optimal stability, and what experimental approaches assess its degradation profile?

- Methodological Answer : Stability studies should follow ICH guidelines:

- Store samples in inert atmospheres (argon) at 4°C, protected from light .

- Degradation is evaluated via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to quantify impurities. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life .

Advanced Research Questions

Q. In solid-phase peptide synthesis (SPPS), how does the Tosyl protecting group in this compound influence coupling efficiency compared to alternative groups (e.g., Boc/Fmoc)?

- Methodological Answer : Design a comparative study using SPPS protocols with this compound vs. Boc/Fmoc-protected tyrosine. Measure coupling efficiency via:

- Kaiser Test : Qualitative ninhydrin monitoring.

- Quantitative HPLC : Compare peak areas of target peptide pre/post-coupling.

Tosyl’s acid stability may reduce premature deprotection but require harsher cleavage conditions (e.g., HF), impacting overall yield .

Q. How can researchers resolve discrepancies in reported solubility data for this compound across solvents?

- Methodological Answer : Standardize solubility measurements using gravimetric analysis (saturation concentration at 25°C) with controlled agitation and equilibration time. Discrepancies arise from solvent purity, crystallization kinetics, or polymorphic forms. Triplicate experiments and statistical analysis (e.g., ANOVA) improve reproducibility .

Q. What role does this compound play in developing tyrosine-containing peptide analogs, and what frameworks evaluate its compatibility with orthogonal protection strategies?

- Methodological Answer : Use this compound in multi-step syntheses where orthogonal groups (e.g., Trt for carboxyl, Alloc for amines) are required. Evaluate compatibility via:

-

Selective Deprotection : Test Tosyl removal with Na/NH₃ without affecting other groups.

-

MS/MS Fragmentation : Confirm peptide sequence integrity post-deprotection.

Document results in a compatibility matrix (Table 2) to guide synthetic strategies .Table 2 : Orthogonal protection compatibility matrix

Protecting Group Deprotection Reagent This compound Stability Fmoc Piperidine Stable Alloc Pd(PPh₃)₄ Stable

Methodological Notes

- Data Contradiction Analysis : For conflicting results (e.g., solubility or reactivity), apply triangulation by repeating experiments under standardized conditions and cross-validating with peer-reviewed studies .

- Ethical Considerations : Adhere to laboratory safety protocols (e.g., HF handling in Tosyl deprotection) and document risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.